molecular formula C14H13N3O2 B2722911 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile CAS No. 1164508-01-3

2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile

Cat. No. B2722911
CAS RN: 1164508-01-3
M. Wt: 255.277
InChI Key: PVSHEGHITQYAPG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile” is a chemical compound with the molecular formula C14H13N3O2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Photochemical Behavior and Applications

The photoreactions of related compounds, such as 3-alkoxy-1,1,-dicyano-1-alkenes, have been extensively studied, revealing their potential for rearrangements to cyclopropanes via migration and ring closure mechanisms. These compounds demonstrate the intricate photochemical behaviors that can be leveraged in synthetic chemistry for the creation of complex molecular structures. For example, direct irradiation studies on analogs bearing oxygen or nitrogen groups have elucidated pathways to both rearrangement and ring-opening products, highlighting their utility in photochemically driven synthetic processes (Leitich & Heise, 2002).

Synthetic Routes to Heterocyclic Compounds

Reactions involving compounds like 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile with other chemical reagents have been shown to afford valuable heterocyclic structures. This is exemplified by the synthesis of phenyl-substituted pyridines through reactions with malononitrile, illustrating a broader application in generating diverse heterocyclic systems with potential pharmaceutical relevance (Tyndall, Nakib, & Meegan, 1988).

Material Science and OLED Applications

In material science, the synthesis of compounds structurally similar to 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile has led to the development of low molecular weight organic light-emitting diode (OLED) materials. These materials, such as 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, have been investigated for their solid-state emission and electroluminescence properties, demonstrating the potential for application in OLED technology and highlighting the broad applicability of such compounds in developing advanced electronic and photonic materials (Percino et al., 2019).

Catalytic Applications and Synthetic Chemistry

The catalytic use of thiourea for asymmetric Michael addition reactions involving activated methylene compounds to α,β-unsaturated imides has been explored, showcasing the synthetic versatility of compounds with structural features akin to 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile. This research provides insights into the enantioselective synthesis of Michael adducts, further emphasizing the role of such compounds in facilitating complex chemical transformations (Inokuma, Hoashi, & Takemoto, 2006).

properties

IUPAC Name

2-[(E)-1-methoxy-3-(4-methoxyanilino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-18-13-5-3-12(4-6-13)17-8-7-14(19-2)11(9-15)10-16/h3-8,17H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSHEGHITQYAPG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=C(C#N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=C(C#N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile

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